molecular formula C14H12N2O B15241479 3-[(4-Aminophenoxy)methyl]benzonitrile

3-[(4-Aminophenoxy)methyl]benzonitrile

Cat. No.: B15241479
M. Wt: 224.26 g/mol
InChI Key: MRXMPPCAMDCXKL-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxymethyl)benzonitrile is an organic compound with the molecular formula C14H12N2O It is characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Aminophenoxymethyl)benzonitrile typically involves the reaction of 4-aminophenol with 3-chloromethylbenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of 3-(4-Aminophenoxymethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Aminophenoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

3-(4-Aminophenoxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Aminophenoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(3-Aminophenyl)benzonitrile
  • 3-Chloro-4-fluorobenzonitrile
  • 4-Bromobenzonitrile

Comparison: 3-(4-Aminophenoxymethyl)benzonitrile is unique due to the presence of both an aminophenoxy group and a benzonitrile moiety. This combination imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-[(4-aminophenoxy)methyl]benzonitrile

InChI

InChI=1S/C14H12N2O/c15-9-11-2-1-3-12(8-11)10-17-14-6-4-13(16)5-7-14/h1-8H,10,16H2

InChI Key

MRXMPPCAMDCXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)N

Origin of Product

United States

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